molecular formula C11H14ClF2NO2 B3004434 3-[3-(Difluoromethoxy)phenyl]oxolan-3-amine;hydrochloride CAS No. 2567503-95-9

3-[3-(Difluoromethoxy)phenyl]oxolan-3-amine;hydrochloride

Cat. No.: B3004434
CAS No.: 2567503-95-9
M. Wt: 265.68
InChI Key: YFNGWFCAZRTSKQ-UHFFFAOYSA-N
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Description

3-[3-(Difluoromethoxy)phenyl]oxolan-3-amine;hydrochloride is a chemical compound with the molecular formula C11H13F2NO2·HCl. It is known for its unique structure, which includes a difluoromethoxy group attached to a phenyl ring, an oxolane ring, and an amine group. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Scientific Research Applications

3-[3-(Difluoromethoxy)phenyl]oxolan-3-amine;hydrochloride is utilized in various scientific research fields, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Difluoromethoxy)phenyl]oxolan-3-amine;hydrochloride typically involves multiple steps. One common method includes the reaction of 3-(difluoromethoxy)benzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic conditions to form the oxolane ring. The final product is obtained by treating the oxolane derivative with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Difluoromethoxy)phenyl]oxolan-3-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 3-[3-(Difluoromethoxy)phenyl]oxolan-3-amine;hydrochloride involves its interaction with specific molecular targets. The difluoromethoxy group enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The oxolane ring provides structural stability, while the amine group facilitates interactions with various biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-[3-(Trifluoromethoxy)phenyl]oxolan-3-amine
  • 3-[3-(Methoxy)phenyl]oxolan-3-amine
  • 3-[3-(Chloromethoxy)phenyl]oxolan-3-amine

Uniqueness

3-[3-(Difluoromethoxy)phenyl]oxolan-3-amine;hydrochloride is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in various research applications.

Properties

IUPAC Name

3-[3-(difluoromethoxy)phenyl]oxolan-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO2.ClH/c12-10(13)16-9-3-1-2-8(6-9)11(14)4-5-15-7-11;/h1-3,6,10H,4-5,7,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFNGWFCAZRTSKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(C2=CC(=CC=C2)OC(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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